molecular formula C13H28NPS2 B14647394 Dibutyl piperidin-1-ylphosphonodithioite CAS No. 53431-24-6

Dibutyl piperidin-1-ylphosphonodithioite

Cat. No.: B14647394
CAS No.: 53431-24-6
M. Wt: 293.5 g/mol
InChI Key: ZUHVTZAGGCSETE-UHFFFAOYSA-N
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Description

Dibutyl piperidin-1-ylphosphonodithioite is an organophosphorus compound characterized by a phosphorus center bonded to a piperidin-1-yl group, two butyl ester chains, and a dithioite moiety (P=S=S). This structure confers unique reactivity, particularly in coordination chemistry and catalysis, where its sulfur and phosphorus atoms enable ligand exchange and redox activity.

Properties

CAS No.

53431-24-6

Molecular Formula

C13H28NPS2

Molecular Weight

293.5 g/mol

IUPAC Name

bis(butylsulfanyl)-piperidin-1-ylphosphane

InChI

InChI=1S/C13H28NPS2/c1-3-5-12-16-15(17-13-6-4-2)14-10-8-7-9-11-14/h3-13H2,1-2H3

InChI Key

ZUHVTZAGGCSETE-UHFFFAOYSA-N

Canonical SMILES

CCCCSP(N1CCCCC1)SCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl piperidin-1-ylphosphonodithioite typically involves the reaction of piperidine derivatives with phosphonodithioite reagents. One common method includes the use of dibutyl phosphonodithioite as a starting material, which reacts with piperidine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Dibutyl piperidin-1-ylphosphonodithioite undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonodithioate derivatives.

    Reduction: Reduction reactions can convert it into phosphonodithioite derivatives with different oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring or the phosphonodithioite group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioate derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.

Scientific Research Applications

Dibutyl piperidin-1-ylphosphonodithioite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of dibutyl piperidin-1-ylphosphonodithioite involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phosphonodithioite group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

The following analysis compares Dibutyl piperidin-1-ylphosphonodithioite with structurally or functionally related organophosphorus and ester compounds, based on available evidence.

Structural and Functional Analogues
Compound Key Structural Features Applications Key Differences
This compound Piperidinyl group, dithioite (P=S=S), butyl esters Catalysis, ligand synthesis Unique dithioite moiety enhances redox activity
Dibutyl Methylphosphonate (CAS 2404-73-1) Methyl group, phosphonate (P=O), butyl esters Flame retardants, solvent additives Lacks sulfur atoms; lower thermal stability
Dibutyl Phthalate (DBP) (CAS 84-74-2) Phthalic acid ester, two butyl chains Plasticizer, cosmetics, adhesives Aromatic ester backbone; no phosphorus/sulfur
Dibutyl Hydrogen Phosphite Phosphite (P=O with two butyl esters, one hydroxyl) Antioxidant intermediates, stabilizers Hydroxyl group increases acidity; no sulfur
Physical and Chemical Properties

Table 1: Comparative Physical Properties

Property This compound Dibutyl Methylphosphonate Dibutyl Phthalate (DBP)
Molecular Weight (g/mol) ~300 (estimated) 208.23 278.35
Boiling Point (°C) Not reported 110–115 (at 1 mmHg) 340
Solubility Likely polar aprotic solvents Miscible in organic solvents Insoluble in water; soluble in oils
Density (g/cm³) ~1.1 (estimated) 1.01 1.042–1.049

Key Findings :

  • This compound’s dithioite group likely increases its reactivity compared to phosphonates (e.g., Dibutyl Methylphosphonate), making it more suited for redox-driven applications .
  • Dibutyl Phthalate (DBP) , an aromatic ester, exhibits higher boiling points and industrial utility as a plasticizer but lacks the phosphorus-sulfur synergy critical for catalytic or ligand-based roles .
  • Dibutyl Hydrogen Phosphite ’s hydroxyl group enhances its acidity, enabling use as a stabilizer, but its lack of sulfur limits coordination chemistry applications .
Toxicity and Environmental Impact
  • Dibutyl Phthalate (DBP) : Documented endocrine-disrupting effects; regulated under EPA risk evaluations due to bioaccumulation .
  • Dibutyl Methylphosphonate : Moderate toxicity (LD₅₀ ~2,000 mg/kg in rats); hydrolytically stable but less persistent than DBP .

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